![molecular formula C11H11F2N3 B1418628 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1156602-37-7](/img/structure/B1418628.png)
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine
Overview
Description
1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine (DFPP) is a synthetic compound with a wide range of applications in scientific research. It has been used in various fields, including biochemistry, biophysics, and pharmacology. DFPP has been found to possess unique properties that make it an ideal choice for a variety of research applications.
Scientific Research Applications
Chemical Synthesis and Reactivity
1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, a compound with a pyrazole core, has potential applications in chemical synthesis and reactivity studies. Pyrazole derivatives are known for their versatility in organic synthesis, serving as precursors or intermediates in the preparation of various heterocyclic compounds. Research has explored the synthesis of pyrazole derivatives with diverse substitutions, showcasing their potential in generating compounds with local anesthetic, analgesic, and anti-inflammatory activities, as well as their role in forming pyridine-pyrimidines and bis-derivatives through multicomponent reactions (O. Bruno et al., 1994; Fahime Rahmani et al., 2018).
Photoreactivity and Molecular Structure Studies
The photoreactivity of pyrazole derivatives, including those similar to this compound, has been examined, revealing their potential in forming cyclopropanones and other photochemical products. These studies contribute to understanding the molecular behavior of pyrazole compounds under UV irradiation and their applications in synthesizing novel organic compounds with potential industrial and pharmaceutical uses (A. Moiseev et al., 2007).
Nonlinear Optical Chromophores
Research into formyl derivatives of amino-substituted polyfluorotriphenyl-4,5-dihydro-1H-pyrazoles, which share structural similarities with this compound, indicates their use as donor blocks in nonlinear electro-optics. These studies demonstrate the potential of pyrazole derivatives in developing new materials for optical applications, highlighting their significance in advancing technology in fields such as telecommunications and information processing (V. Shelkovnikov et al., 2019).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3,5-dimethylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c1-6-11(14)7(2)16(15-6)10-4-3-8(12)5-9(10)13/h3-5H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWMYQYFCDYJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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